molecular formula C8H5ClN2O B1367215 5-Chloro-3-phenyl-1,2,4-oxadiazole CAS No. 827-44-1

5-Chloro-3-phenyl-1,2,4-oxadiazole

Cat. No.: B1367215
CAS No.: 827-44-1
M. Wt: 180.59 g/mol
InChI Key: MOJYPXFSJLVCRN-UHFFFAOYSA-N
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Description

5-Chloro-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound with the molecular formula C8H5ClN2O. It belongs to the class of oxadiazoles, which are five-membered rings containing two nitrogen atoms and one oxygen atom. This compound is of significant interest due to its diverse applications in medicinal chemistry, material science, and synthetic organic chemistry .

Biochemical Analysis

Biochemical Properties

5-Chloro-3-phenyl-1,2,4-oxadiazole plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity. For instance, this compound has shown inhibitory effects on certain bacterial enzymes, making it a potential candidate for antibacterial agents . The interactions between this compound and these biomolecules are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and inhibit the enzyme’s activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in oxidative stress response, thereby protecting cells from oxidative damage . Additionally, this compound has been shown to affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding is facilitated by hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex and prevent substrate binding . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in reduced efficacy . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function remain consistent over time, with no significant long-term adverse effects observed .

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. At low to moderate doses, the compound has shown beneficial effects, such as antibacterial activity and protection against oxidative stress . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been found to inhibit key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and metabolic flux . Additionally, this compound can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of other drugs and endogenous compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, this compound can be targeted to specific subcellular compartments, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s biochemical activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of acid hydrazides with carboxylic acids or their derivatives, such as acid chlorides, under cyclizing agents like phosphorus oxychloride or thionyl chloride . Another approach involves the oxidation of diacylhydrazines .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often employ continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity .

Properties

IUPAC Name

5-chloro-3-phenyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJYPXFSJLVCRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508237
Record name 5-Chloro-3-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827-44-1
Record name 5-Chloro-3-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-3-phenyl-1,2,4-oxadiazole
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Synthesis routes and methods I

Procedure details

To 53 g of phosphorus oxychloride were added 12.6 g (18 mmol) of 3-phenyl-1,2,4-oxadiazol-5-ol, followed by the further addition of 2.8 g (35 mmol of pyridine. The resultant mixture was heated under stirring for 8 hours. The reaction mixture was allowed to cool down to room temperature and then transferred into 500 ml of ice water. The resultant liquid mixture was extracted with ether. The extract was washed successively with water, a 5% aqueous solution of sodium hydroxide and water. The organic layer was dried and the solvent was distilled off. When the residue was left over under cooling, the title compound was obtained as pale brown crystals.
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
35 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a mixed solution of 3-phenyl-1,2,4-oxadiazol-5(4H)-one (2.00 g, 12.3 mmol) in phosphorus oxychloride (36 g) was added pyridine (1.93 ml, 23.9 mmol), and the mixture was stirred at 100° C. for 6 hours. The solvent was distilled off under reduced pressure. The residue was poured to ice water and extracted with ethyl acetate. The extract was washed with water and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=2:1) to give 1.17 g (52.4%) of the desired product as a solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.93 mL
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Yield
52.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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